Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

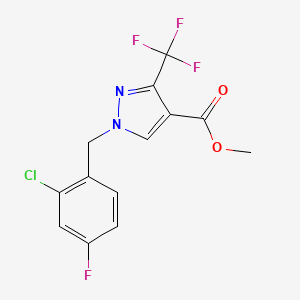

This compound features a pyrazole core substituted with a 2-chloro-4-fluorobenzyl group at position 1, a trifluoromethyl (CF₃) group at position 3, and a methyl carboxylate at position 4.

Properties

Molecular Formula |

C13H9ClF4N2O2 |

|---|---|

Molecular Weight |

336.67 g/mol |

IUPAC Name |

methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H9ClF4N2O2/c1-22-12(21)9-6-20(19-11(9)13(16,17)18)5-7-2-3-8(15)4-10(7)14/h2-4,6H,5H2,1H3 |

InChI Key |

OWVIJMBJZVTKAA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(F)(F)F)CC2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction:

- Industrial-scale production may involve optimization of reaction conditions, purification steps, and yield improvement.

Chemical Reactions Analysis

Reactivity: The compound is susceptible to hydrolysis due to the ester group.

Common Reagents: Acidic or basic conditions can hydrolyze the ester bond.

Major Products: Hydrolysis yields the corresponding carboxylic acid and methanol.

Scientific Research Applications

Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy.

Biological Studies: It may act as a modulator of specific cellular pathways.

Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

Targets: Investigate its interaction with specific proteins or enzymes.

Pathways: Explore how it affects cellular processes (e.g., cell signaling, metabolism).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 1001757-50-1)

- Molecular Formula : C₁₀H₉N₃FCl

- Key Differences :

- Lacks the CF₃ group (position 3) and methyl carboxylate (position 4).

- Features an amine group at position 3 instead.

- Implications: Reduced molecular weight (225.65 g/mol vs. ~308.67 g/mol for the target compound). Lower solubility in polar solvents due to the absence of the carboxylate ester. Potential differences in biological activity, as the amine may engage in hydrogen bonding distinct from the CF₃ group.

Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate (CAS: 2054953-74-9)

- Molecular Formula : C₁₂H₁₀FN₃O₄

- Key Differences: Substituted with a 2-fluorobenzyl group (less halogenation) and a nitro (NO₂) group at position 3.

- Higher molecular weight (279.23 g/mol) due to the nitro group. Nitro derivatives may exhibit different metabolic stability and toxicity profiles.

1-[(2-Fluorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1006449-72-4)

- Molecular Formula : C₁₇H₁₃FN₂O

- Key Differences :

- Substituted with a phenyl group at position 3 and an aldehyde at position 4.

- Implications :

Functional Group Variations

Methyl 1-(4-cyano-1-(4-fluorobenzyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Key Features: Triazole-pyrazole hybrid with a cyano (CN) group and 4-fluorobenzyl substituent.

- Implications: Additional nitrogen atoms in the triazole ring may enhance metal coordination or hydrogen bonding.

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde

- Key Features :

- Contains a sulfanyl (S-) linker at position 5 and an aldehyde at position 4.

- Implications :

- Sulfanyl groups may oxidize to sulfoxides or sulfones, introducing metabolic liabilities.

- Structural confirmation via X-ray crystallography (R factor = 0.049) highlights precise geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.